molecular formula C14H17N3O2S B7714663 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B7714663
M. Wt: 291.37 g/mol
InChI Key: QKDBCIRXQMJGMQ-UHFFFAOYSA-N
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Description

3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound with potential applications in scientific research. The compound is also known as compound 1 and has been the subject of several studies due to its unique structure and properties.

Scientific Research Applications

3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has potential applications in several areas of scientific research. The compound has been studied for its antibacterial and antifungal properties, and it has shown promising results in vitro. The compound has also been studied for its potential as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells and inhibits tumor growth.

Mechanism of Action

The mechanism of action of 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, studies suggest that the compound inhibits the activity of enzymes involved in DNA synthesis and repair. The compound also induces oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its high purity and yield. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to induce oxidative stress in cells, which can be harmful to normal cells.

Future Directions

There are several future directions for the study of 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to study the compound's potential as an anticancer agent in vivo. Another direction is to study the compound's mechanism of action in more detail. Additionally, the compound's potential as an antibacterial and antifungal agent could be further explored. Finally, the compound's potential as a lead compound for the development of new drugs could be investigated.
Conclusion:
In conclusion, 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound with potential applications in scientific research. The compound has been studied for its antibacterial and antifungal properties, its potential as an anticancer agent, and its mechanism of action. The compound has several advantages for lab experiments, but its potential toxicity is a limitation. There are several future directions for the study of the compound, including its potential as an anticancer agent in vivo and its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 2-aminothiazole with 4-morpholinecarboxylic acid and methyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound is usually high, and the purity can be improved through recrystallization.

properties

IUPAC Name

N-cyclohexyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-8-20-14-15-7-11(13(19)17(9)14)12(18)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDBCIRXQMJGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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